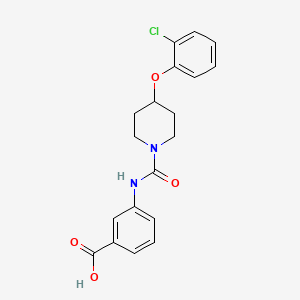

3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid

Description

Historical Context and Discovery

3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid, commonly abbreviated as SSI-4, emerged from targeted drug discovery efforts in the early 21st century. Its development was driven by the need for potent inhibitors of stearoyl-CoA desaturase 1 (SCD1), an enzyme overexpressed in aggressive cancers. Initial synthetic efforts focused on modifying carboxamide and piperidine scaffolds to enhance binding affinity for SCD1’s catalytic site. Radiosynthesis of its carbon-11-labeled variant ([¹¹C]SSI-4) enabled positron emission tomography (PET) imaging studies, confirming its utility in visualizing SCD1 activity in tumors. The compound’s discovery marked a milestone in linking lipid metabolism modulation to anticancer strategies.

Nomenclature and Chemical Identification

Systematic IUPAC Name :

3-[[4-(2-Chlorophenoxy)piperidine-1-carbonyl]amino]benzoic acid.

Alternative Designations :

- SSI-4 (research code)

- CAS Registry Number: 1058702-87-6

Molecular Formula : C₁₉H₁₉ClN₂O₄

Molecular Weight : 374.82 g/mol

Structural Features : - Piperidine ring : A six-membered heterocycle with one nitrogen atom.

- Chlorophenoxy group : A 2-chlorophenyl ether substituent.

- Benzoic acid moiety : A carboxylic acid-functionalized benzene ring.

- Carboxamide linker : Connects the piperidine and benzoic acid units.

Spectroscopic Identifiers : - InChIKey : KTLSGYCNUNMYAW-UHFFFAOYSA-N

- SMILES : O=C(O)C1=CC=CC(NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl)=C1

Significance in Chemical Sciences and Research

SSI-4 is pivotal in oncological research due to its selective SCD1 inhibition, which disrupts monounsaturated fatty acid (MUFA) synthesis in tumors. By reducing MUFA levels, it induces endoplasmic reticulum stress and lipid peroxidation, triggering apoptosis in cancer cells. Its radiochemical variant ([¹¹C]SSI-4) enables non-invasive monitoring of SCD1 expression in vivo, advancing translational oncology. Beyond cancer, SSI-4 serves as a tool compound for studying lipid metabolism in metabolic disorders.

Position Within Organic Chemistry Classifications

Structural Classification :

| Category | Subclass | Key Features |

|---|---|---|

| Heterocyclic compounds | Piperidine derivatives | Nitrogen-containing six-membered ring |

| Aromatic ethers | Chlorophenoxy compounds | Ether-linked 2-chlorophenyl group |

| Carboxylic acids | Benzoic acid derivatives | -COOH functional group |

| Amides | Carboxamides | -CONH- linkage |

Functional Roles :

- Enzyme inhibitor : Binds SCD1’s hydrophobic pocket, blocking substrate access.

- PET radiotracer : Carbon-11 labeling allows metabolic imaging.

- Synthetic intermediate : Serves as a precursor for structurally related carboxamides.

Comparative Analysis : SSI-4 shares structural motifs with other SCD1 inhibitors (e.g., A939572), but its benzoic acid moiety enhances aqueous solubility compared to purely lipophilic analogs. The chlorophenoxy group confers selectivity for SCD1 over related desaturases.

Properties

IUPAC Name |

3-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4/c20-16-6-1-2-7-17(16)26-15-8-10-22(11-9-15)19(25)21-14-5-3-4-13(12-14)18(23)24/h1-7,12,15H,8-11H2,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLSGYCNUNMYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721182 | |

| Record name | 3-{[4-(2-Chlorophenoxy)piperidine-1-carbonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058702-87-6 | |

| Record name | 3-{[4-(2-Chlorophenoxy)piperidine-1-carbonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure:

- Molecular Formula: C19H19ClN2O4

- Molar Mass: 374.82 g/mol

- Density: 1.387 g/cm³

The compound features a piperidine ring substituted with a chlorophenoxy group and a carboxamido moiety, which are essential for its biological activity.

Compound A exhibits several pharmacological effects, primarily through its interaction with various biological targets:

- Anti-inflammatory Activity: Similar compounds with piperidine structures have shown significant anti-inflammatory properties. For instance, studies have indicated that compounds containing arylpiperazine units can inhibit carrageenan-induced paw edema, suggesting that Compound A may possess comparable anti-inflammatory effects .

- Anticancer Potential: Compounds derived from piperidine, including those with similar structures to Compound A, have demonstrated anticancer properties by inducing apoptosis in cancer cells. Mechanisms include the activation of caspases and modulation of signaling pathways such as NF-κB and PI3K/Akt .

In vitro Studies

Research has shown that derivatives of piperidine can significantly reduce inflammation and promote apoptosis in various cancer cell lines. For example, studies involving piperine (a related compound) demonstrated its ability to induce cell death in breast cancer cells by disrupting mitochondrial integrity and activating apoptotic pathways .

In vivo Studies

Preclinical studies involving animal models have indicated that similar compounds can effectively lower serum levels of inflammatory markers and exhibit tumor-reducing properties. For instance, chronic administration of certain piperidine derivatives resulted in a significant reduction in tumor size in mouse models .

Case Studies

-

Anti-inflammatory Effects:

In a study assessing the anti-inflammatory activity of piperidine derivatives, it was found that compounds with specific substitutions (such as chlorophenyl groups) exhibited more potent effects than standard anti-inflammatory drugs like diclofenac . This suggests that Compound A may offer enhanced therapeutic benefits in treating inflammatory conditions. -

Anticancer Activity:

Research on piperine indicated that it could reduce the viability of various cancer cell lines through apoptosis induction. The mechanisms involved included the release of cytochrome c from mitochondria and subsequent activation of caspases 3 and 9 . Given its structural similarities, Compound A is hypothesized to engage similar pathways.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent, particularly in the context of inhibiting specific biological pathways. For instance, it has been explored as a modulator of retinol-binding protein 4 (RBP4), which plays a significant role in the transport of retinol (vitamin A) in the body. Inhibition of RBP4 has implications for treating conditions like age-related macular degeneration (AMD) and Stargardt disease by reducing the formation of lipofuscin bisretinoids, which are toxic to retinal cells .

Organic Synthesis

In organic chemistry, 3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid serves as an important building block for synthesizing various derivatives and analogs. Its structure allows for modifications that can lead to new compounds with potentially enhanced biological activities or different properties. The compound's carboxylic acid functional group can participate in acylation reactions, making it versatile for creating more complex molecules .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents. The specific mechanisms and efficacy against various pathogens are areas of ongoing research.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | RBP4 inhibition for AMD and Stargardt disease treatment |

| Organic Synthesis | Building block for synthesizing analogs |

| Antimicrobial Activity | Potential candidate for antibiotic development |

Case Study 1: RBP4 Inhibition in AMD

A study highlighted the role of compounds similar to this compound in reducing serum levels of RBP4, which correlated with decreased accumulation of lipofuscin bisretinoids in retinal cells. This suggests a therapeutic pathway for delaying the progression of geographic atrophy in dry AMD .

Case Study 2: Synthesis and Characterization

Research focused on the synthesis of various analogs derived from this compound, demonstrating its utility as a versatile intermediate in organic reactions. The synthesis involved acylation and other modifications that resulted in compounds with varied biological activities, showcasing its potential in drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid:

Key Comparisons

2-(2-Chlorophenoxy)benzoic Acid (Compound 1 in ) Structural Differences: Lacks the piperidine-carboxamido bridge, resulting in a simpler aromatic system. Functional Impact: Retains the 2-chlorophenoxy group but shows reduced conformational flexibility compared to the target compound. Activity: Demonstrated benzodiazepine-like agonism, though potency may differ due to the absence of the piperidine-carboxamido group.

Quinolonecarboxylic Acid Derivatives () Structural Differences: Replace the benzoic acid core with a quinolinecarboxylic acid system and incorporate piperazine instead of piperidine. Synthetic Parallels: Both compounds use carboxamide coupling (e.g., aroyl/benzenesulfonyl halides) for functionalization . Activity: Antibacterial activity via DNA gyrase inhibition, highlighting how core heterocycle changes (quinoline vs. benzoic acid) redirect therapeutic applications.

4-[(2-Mercaptomethyl-1-oxo-3-phenylpropyl)amino]benzoic Acid () Structural Differences: Substitutes the piperidine group with a mercaptomethyl-phenylpropyl chain.

Estazolam () Structural Differences: Benzodiazepine core vs. benzoic acid-piperidine hybrid. Functional Overlap: Both compounds feature chlorophenoxy and nitrogen-rich motifs, enabling superimposition in conformational studies . Estazolam’s clinical efficacy as a sedative underscores the pharmacological relevance of such structural features.

Hypothetical Activity Profile

While direct data on this compound are absent, structural parallels suggest:

- Receptor Binding: Potential interaction with GABAA receptors (as seen with estazolam) or proteases (due to the benzoic acid group).

- Pharmacokinetics: Higher molecular weight (~380–400 g/mol estimated) compared to 2-(2-chlorophenoxy)benzoic acid may reduce bioavailability but enhance target affinity.

Preparation Methods

Synthetic Strategy and Key Intermediates

The preparation typically involves the following key steps:

- Synthesis of the piperidine carboxylic acid intermediate (such as 4-piperidinecarboxylic acid or related derivatives).

- Introduction of the 2-chlorophenoxy substituent onto the piperidine ring.

- Formation of the carboxamido linkage to the benzoic acid moiety.

Preparation of Piperidine Carboxylic Acid Intermediate

A critical precursor is 4-piperidinecarboxylic acid, which can be prepared via catalytic hydrogenation of pyridinecarboxylic acid derivatives.

- Catalytic Hydrogenation:

4-pyridinecarboxylic acid is hydrogenated using palladium on carbon catalyst under elevated hydrogen pressure (4–5 MPa) and temperature (90–100 °C). The reaction typically proceeds for 3–4 hours until completion. - Post-Reaction Processing:

After hydrogenation, the catalyst is filtered off, and the solution undergoes vacuum distillation to remove moisture. The product is precipitated by adding methanol and cooling to 0–10 °C, followed by filtration and drying to yield 4-piperidinecarboxylic acid with purity of 98–102% and molar yields around 85%. - Advantages:

This method is industrially scalable, avoids excessive energy consumption by optimizing distillation steps, and uses palladium catalyst for efficient reduction.

| Parameter | Conditions | Notes |

|---|---|---|

| Catalyst | Palladium on carbon (5% Pd) | 0.01–0.05 weight ratio |

| Temperature | 90–100 °C | Controlled heating |

| Pressure | 4–5 MPa | Hydrogen atmosphere |

| Reaction time | 3–4 hours | Monitored by TLC or fluorescence |

| Purity | 98–102% | By HPLC or melting point |

| Yield | ~85% molar yield | After crystallization |

Introduction of the 2-Chlorophenoxy Group and Piperidine Functionalization

The 2-chlorophenoxy substituent is introduced via nucleophilic substitution or etherification reactions using chlorophenol derivatives and piperidine intermediates.

- Typical Reaction:

The reaction of 4-hydroxybenzoic acid derivatives with 1-(2-chloroethyl)piperidine or similar reagents in the presence of potassium carbonate in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (~60 °C) for 1.5 hours results in the formation of 4-(2-piperidin-1-ylethoxy)benzoic acid esters. - Hydrolysis:

The ester intermediates are then hydrolyzed under reflux with sodium hydroxide in ethanol, followed by acidification to precipitate the free acid form. - Purification:

The product is purified by extraction, washing, drying, and crystallization to achieve high purity.

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Etherification | 4-hydroxybenzoic acid ethyl ester, K2CO3, 1-(2-chloroethyl)piperidine, DMF, 60 °C, 1.5 h | 83% | Filtration and chromatography |

| Hydrolysis | NaOH (2N), ethanol, reflux 1 h | Quantitative | Acidification with HCl to precipitate acid |

| Purification | Extraction with ethyl acetate, washing, drying, crystallization | High purity | Melting point 270–271 °C |

Source: Ambeed product synthesis details

Formation of the Carboxamido Linkage

The final coupling to form the carboxamido bond between the piperidine derivative and the benzoic acid moiety is generally achieved by:

- Activation of the carboxylic acid group using reagents such as oxalyl chloride or thionyl chloride in dichloromethane at controlled temperatures (20–40 °C) to form the corresponding acid chloride intermediate.

- Amide bond formation by reaction of the acid chloride with the piperidine amine under basic conditions (e.g., N,N-diisopropylethylamine as base) in an inert solvent like tetrahydrofuran.

- Work-up and purification involving aqueous quenching (sodium bicarbonate), extraction, washing, drying, and chromatographic purification to isolate the final product.

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, DMF (catalytic), DCM, 20 °C, 2 h | High | Complete conversion monitored |

| Amide coupling | Piperidine amine, DIPEA, THF, room temperature, 30 min | High | Mild conditions preserve functionality |

| Purification | Saturated NaHCO3 wash, ethyl acetate extraction, drying, silica gel chromatography | High purity | Final product isolated |

Source: Ambeed synthesis protocol

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Piperidine carboxylic acid synthesis | 4-pyridinecarboxylic acid, Pd/C catalyst, H2 (4–5 MPa), 90–100 °C, 3–4 h | ~85% | Filtration, crystallization | Industrially scalable |

| Etherification of chlorophenoxy group | 4-hydroxybenzoic acid ester, K2CO3, 1-(2-chloroethyl)piperidine, DMF, 60 °C, 1.5 h | 83% | Chromatography, crystallization | Efficient substitution |

| Hydrolysis to acid | NaOH (2N), ethanol reflux, acidification | Quantitative | Filtration | Converts ester to acid |

| Amide bond formation | Oxalyl chloride, DMF, DCM, DIPEA, THF, RT | High | Extraction, chromatography | Mild, preserves sensitive groups |

Research Findings and Optimization Notes

- The use of palladium on carbon catalyst for hydrogenation offers a balance between activity and cost, with reaction parameters optimized to avoid excessive pressure and temperature, thus reducing equipment strain and energy consumption.

- The etherification step benefits from the use of potassium carbonate as a base and DMF as a solvent, providing good yields and tolerance to substituents.

- The amide coupling reaction under mild conditions ensures high purity and minimal side reactions, critical for pharmaceutical-grade compound synthesis.

- Reaction monitoring by TLC, HPLC, and NMR spectroscopy is essential to confirm completion and purity at each stage.

- Purification by crystallization and silica gel chromatography ensures removal of impurities and by-products.

Q & A

Q. What experimental evidence supports synergistic effects of this compound in multi-target therapies?

- Methodological Answer : Use combination index (CI) analysis (Chou-Talalay method) with standard drugs (e.g., cisplatin in cancer models). Measure CI values:

- CI <1: Synergy (e.g., enhanced apoptosis via caspase-3 activation).

- CI >1: Antagonism (adjust dosing schedules). Validate with transcriptomics (RNA-seq) to identify co-regulated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.